molecular formula C16H15NO5 B6405318 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261948-00-8

4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6405318
CAS RN: 1261948-00-8
M. Wt: 301.29 g/mol
InChI Key: PKUOOGJAZVPACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95%, also known as 4-EMPNB, is an organic compound belonging to the nitrobenzoic acid family. It is a white powder that is soluble in alcohol, ether, and benzene, and is used in scientific research applications. It is a valuable reagent in organic synthesis and is used in many laboratory experiments.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% is used in a variety of scientific research applications, including the synthesis of other organic compounds and the study of biochemical and physiological processes. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and in the synthesis of polymers and plastics. In addition, it is used to study the effects of oxidative stress on cells and to study the mechanism of action of certain drugs.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% is not well understood. However, it is believed that the nitro group of 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% is responsible for its biological activity. The nitro group is thought to be able to form reactive oxygen species, which can then interact with other molecules in the cell. This could lead to the activation of certain biochemical pathways and the modulation of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% are not well understood. However, it has been shown to have anti-inflammatory effects in animal models and to have protective effects against oxidative stress. In addition, it has been shown to have anti-tumor effects and to have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it is relatively inexpensive compared to other organic compounds. However, it is important to note that 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% is toxic and should be handled with caution. In addition, it is not very soluble in water, so it is important to use the appropriate solvent when performing experiments with 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95%.

Future Directions

There are numerous potential future directions for 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% research. These include further research into its biochemical and physiological effects, its potential applications in the treatment of cancer and other diseases, and its potential applications in the synthesis of other organic compounds. In addition, further research into its mechanism of action and its toxicity could lead to improved safety protocols for its use in laboratory experiments. Finally, research into its potential applications in the synthesis of polymers and plastics could lead to new and improved materials.

Synthesis Methods

4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 4-ethoxy-2-methylphenol and nitrobenzene in a two-step process. First, 4-ethoxy-2-methylphenol is reacted with nitrobenzene in the presence of a catalyst, such as sulfuric acid, to form the intermediate 4-ethoxy-2-methyl-1-nitrobenzene. This intermediate is then reacted with a base, such as sodium hydroxide, to form the desired product, 4-(4-Ethoxy-2-methylphenyl)-2-nitrobenzoic acid, 95%.

properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-22-12-5-7-13(10(2)8-12)11-4-6-14(16(18)19)15(9-11)17(20)21/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUOOGJAZVPACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690755
Record name 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-00-8
Record name 4'-Ethoxy-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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